

Characterization of 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs to provide a robust predictive characterization.

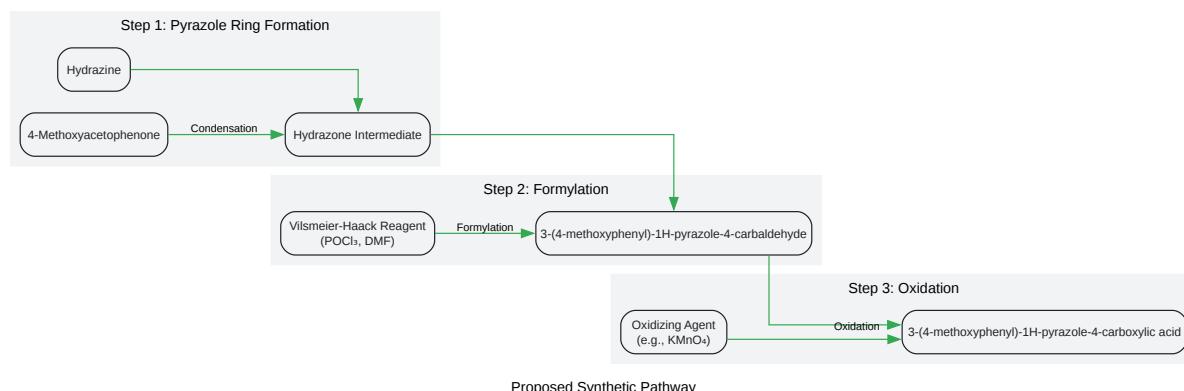
Chemical Identity

Property	Value	Source
IUPAC Name	3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid	PubChem
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	PubChem
Molecular Weight	218.21 g/mol	PubChem
CAS Number	618383-46-3	PubChem
PubChem CID	3782278	PubChem
SMILES	COc1=CC=C(c2ccccc2)C(=O)N2C=NN2	PubChem

Synthesis

A plausible synthetic route to **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** involves a multi-step process, beginning with the formation of a pyrazole-4-carbaldehyde intermediate, followed by oxidation to the desired carboxylic acid. An alternative pathway involves the synthesis of the corresponding ethyl ester and its subsequent hydrolysis.

Synthetic Pathway Overview



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Caption: Proposed synthesis of **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid**.

Experimental Protocols

1. Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogous Procedure)

This protocol is adapted from the synthesis of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- Step 1: Formation of the Hydrazone. 4-Methoxyacetophenone is reacted with hydrazine hydrate in a suitable solvent such as ethanol with catalytic acid to form the corresponding hydrazone. The product is isolated by precipitation and filtration.
- Step 2: Vilsmeier-Haack Formylation. To a solution of the hydrazone in dimethylformamide (DMF), the Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise at a low temperature. The reaction mixture is then heated. After completion, the mixture is poured into ice water and neutralized, yielding the crude pyrazole-4-carbaldehyde, which can be purified by column chromatography.[\[1\]](#)

2. Oxidation to **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** (General Procedure)

This protocol is based on the general oxidation of 4-formylpyrazoles.

- The 3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is dissolved in a mixture of pyridine and water.
- Potassium permanganate (KMnO₄) is added portion-wise while monitoring the reaction temperature.
- After the reaction is complete, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the carboxylic acid.
- The product is collected by filtration, washed with water, and dried.

3. Alternative Synthesis via Ester Hydrolysis (General Procedure)

This protocol is based on the hydrolysis of pyrazole carboxylate esters.

- Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate is dissolved in a mixture of methanol and an aqueous solution of sodium hydroxide.
- The mixture is stirred at room temperature or gently heated until the ester is fully consumed (monitored by TLC).

- The methanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- The solid product is collected by filtration, washed with water, and dried.[2]

Spectroscopic and Physical Characterization

Direct experimental data for the target compound is not readily available in the cited literature. The following tables present data for a closely related analog, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, to provide an expected spectroscopic profile.

1H NMR Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 700 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
9.86	s	1H	-CHO
8.15	s	1H	Pyrazole H-5
7.56–7.51	m	2H	Phenyl H-2,6
7.00–6.95	m	2H	Phenyl H-3,5
4.64	t	2H	-OCH ₂ CH ₂ Cl
3.91	t	2H	-OCH ₂ CH ₂ Cl
3.85	s	3H	-OCH ₃

Source:[1]

13C NMR Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Solvent: CDCl₃ Frequency: 176 MHz

Chemical Shift (δ , ppm)	Assignment
183.1	-CHO
163.0	Pyrazole C-3
158.9	Phenyl C-4
132.5	Phenyl C-1
129.3	Pyrazole C-5
120.6	Phenyl C-2,6
114.7	Phenyl C-3,5
110.9	Pyrazole C-4
68.9	-OCH ₂ CH ₂ Cl
55.6	-OCH ₃
41.5	-OCH ₂ CH ₂ Cl

Source:[[1](#)]

IR and Mass Spectrometry Data (Analog)

Compound: 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Technique	Data
**IR (neat, ν_{max} , cm^{-1}) **	1667 (C=O), 1516, 1246 (C-O)
HRMS (ESI-TOF)	m/z $[\text{M}+\text{H}]^+$ calcd for $\text{C}_{13}\text{H}_{14}\text{ClN}_2\text{O}_3$: 281.0687, found: 281.0691

Source:[[1](#)]

Physical Properties (Analog)

Compound: 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester

Property	Value
Melting Point	209-211 °C

Source:[3]

Biological Activity and Potential Applications

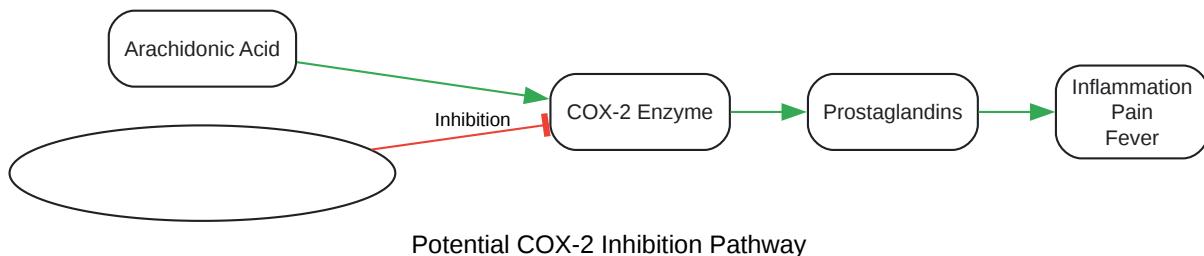
While specific biological data for **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** is not available, the pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities.

Known Activities of Pyrazole Derivatives

- **Anti-inflammatory:** Many pyrazole derivatives are potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This has led to the development of non-steroidal anti-inflammatory drugs (NSAIDs).
- **Anticancer:** Certain pyrazole-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. Their mechanisms of action can include the inhibition of kinases and tubulin polymerization.[4]
- **Antimicrobial:** The pyrazole nucleus is present in some antimicrobial agents.
- **Other Activities:** Pyrazole derivatives have also been investigated for their potential as antiviral, antidepressant, and anticonvulsant agents.

Potential Signaling Pathway Involvement: COX-2 Inhibition

Given the prevalence of COX-2 inhibition among pyrazole derivatives, a potential mechanism of action for **3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid** could involve this pathway.



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Caption: Inhibition of the COX-2 pathway by a pyrazole compound.

Conclusion

3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of interest for which a plausible synthetic route can be proposed based on established chemical transformations of related pyrazole derivatives. While direct experimental characterization is lacking in the current literature, analysis of analogous compounds provides a strong predictive framework for its spectroscopic and physical properties. The well-documented biological activities of the pyrazole scaffold, particularly in the context of anti-inflammatory and anticancer applications, suggest that this compound may be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to synthesize and characterize this molecule and to explore its biological potential.

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